Compound Description: Idelalisib (5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone) is a first-in-class, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) []. This enzyme plays a crucial role in supporting the survival and proliferation of malignant B cells []. Idelalisib is approved for use in combination with rituximab for the treatment of relapsed chronic lymphocytic leukemia (CLL), as well as for relapsed follicular lymphoma and small lymphocytic lymphoma [, ]. Despite its efficacy, idelalisib is associated with potentially severe immune-related adverse events, such as diarrhea, colitis, pneumonitis, and elevated liver enzymes [, , , , ].
Relevance: Idelalisib is the parent compound of Desfluoro Idelalisib. The only structural difference between the two is the presence of a fluorine atom at the 5-position of the quinazolinone ring in Idelalisib, which is absent in Desfluoro Idelalisib []. This minor modification can significantly impact the pharmacological properties and toxicity profiles of the two molecules.
Palbociclib
Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) []. These kinases regulate the cell cycle, and their inhibition can suppress the proliferation of tumor cells []. While palbociclib is primarily used in the treatment of certain breast cancers, its potential in B-cell malignancies is currently under investigation [].
Relevance: Preclinical studies have explored the synergistic anti-tumor effects of combining Palbociclib with PI3K inhibitors like Idelalisib in B-cell lymphoma models []. Although not directly structurally related to Desfluoro Idelalisib, Palbociclib's investigation in combination with Idelalisib highlights the importance of targeting multiple signaling pathways in B-cell malignancies.
Tirabrutinib
Compound Description: Tirabrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. This kinase is another key player in B-cell receptor signaling, and its inhibition can disrupt B-cell survival and proliferation []. Tirabrutinib is investigated for its potential in treating various B-cell malignancies, including CLL [].
Relevance: Clinical trials have evaluated the safety and efficacy of combining Tirabrutinib with Idelalisib in patients with previously treated CLL []. While Tirabrutinib and Desfluoro Idelalisib target different kinases within the B-cell receptor signaling pathway, their combined use highlights the potential of targeting multiple nodes within this pathway to improve treatment outcomes.
Venetoclax
Compound Description: Venetoclax is a selective, orally bioavailable inhibitor of B-cell lymphoma 2 (BCL-2) []. This protein plays a critical role in preventing apoptosis, and its inhibition can promote programmed cell death in malignant B cells []. Venetoclax is approved for the treatment of various hematologic malignancies, including CLL [].
Relevance: Studies have explored the use of Venetoclax in CLL patients who have relapsed or shown resistance to PI3K inhibitors, including Idelalisib []. Although not structurally related to Desfluoro Idelalisib, Venetoclax offers an alternative therapeutic strategy for patients who have failed or are intolerant to PI3K inhibitor-based therapies.
Obinutuzumab
Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody [, ]. It binds to the CD20 antigen found on the surface of B cells, triggering antibody-dependent cellular cytotoxicity and inducing apoptosis in malignant B cells [, ]. Obinutuzumab is approved for use in combination with other agents for the treatment of various B-cell malignancies, including CLL and follicular lymphoma [, ].
Relevance: Clinical trials have investigated the combination of Obinutuzumab with Idelalisib in patients with relapsed/refractory Waldenström macroglobulinemia (WM) [] and CLL []. Despite their different mechanisms of action, the combination of Obinutuzumab with Idelalisib highlights the potential of combining immunotherapy with targeted therapy in B-cell malignancies.
Tafasitamab
Compound Description: Tafasitamab is a humanized, Fc-engineered, anti-CD19 monoclonal antibody []. Similar to Obinutuzumab, it targets the CD19 antigen on B cells, inducing antibody-dependent cellular cytotoxicity and promoting apoptosis []. Tafasitamab is approved for use in combination with lenalidomide for the treatment of relapsed or refractory diffuse large B-cell lymphoma [].
Relevance: A phase II study investigated the combination of Tafasitamab with Idelalisib in patients with CLL previously treated with a BTK inhibitor []. The combination of Tafasitamab and Idelalisib, although targeting different surface antigens on B cells, demonstrates the potential of dual antibody-based therapies in CLL, particularly in the context of BTK inhibitor resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.